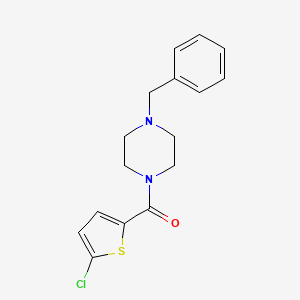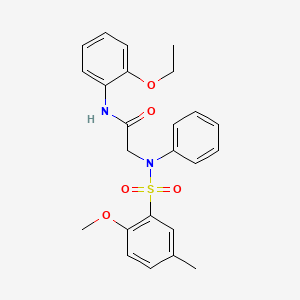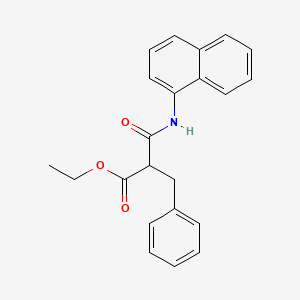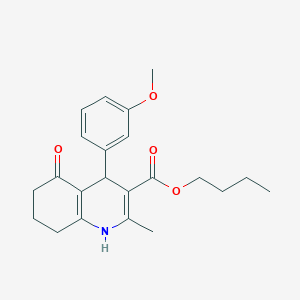![molecular formula C24H20O4 B4946260 (3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one](/img/structure/B4946260.png)
(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one is a complex organic compound characterized by its unique structure, which includes a furan ring, a naphthalene moiety, and a dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one typically involves multi-step organic reactions. One common approach is the condensation reaction between 2,3-dimethoxybenzaldehyde and 6-methylnaphthalene-2-carboxylic acid in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of solvents like toluene or ethanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability. Reaction parameters such as temperature, pressure, and catalyst concentration are meticulously controlled to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
Applications De Recherche Scientifique
(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of (3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Trimethoxyphenylsilane: An organosilicon compound used in sol-gel processing and material science.
Steviol glycoside: Natural sweeteners derived from Stevia rebaudiana, used in food and beverage industries.
Uniqueness
(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one stands out due to its unique combination of structural features, which confer specific chemical reactivity and potential biological activities. Its furan ring, coupled with the naphthalene and dimethoxyphenyl groups, provides a versatile scaffold for further functionalization and application in various fields.
Propriétés
IUPAC Name |
(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-15-7-8-17-12-18(10-9-16(17)11-15)22-14-20(24(25)28-22)13-19-5-4-6-21(26-2)23(19)27-3/h4-14H,1-3H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCABZPBCKWUGF-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=C(C(=CC=C4)OC)OC)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=C(C(=CC=C4)OC)OC)/C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-fluorobenzyl)-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzoxazole-6-carboxamide](/img/structure/B4946182.png)



![3-[4-(2-Fluorophenyl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B4946209.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(3-isopropoxypropyl)propanamide](/img/structure/B4946226.png)
![METHYL 7-CYCLOPROPYL-3-{[(3-ETHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4946228.png)
![3-bromo-N-(2-methoxyethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4946233.png)
![5-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B4946235.png)
![N-[(3-methyl-2-pyridinyl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4946239.png)
![6-bromo-3-phenyl-2-[(1-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B4946265.png)

![3-[3-(Diethylamino)propyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride](/img/structure/B4946267.png)

